4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 638134-42-6
VCID: VC21372990
InChI: InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(18-11-7-9-13-20(18)32-3)22(25(30)26(28)31)24(29)21-16-17-10-6-8-12-19(17)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3
SMILES: CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC
Molecular Formula: C26H28N2O5
Molecular Weight: 448.5g/mol

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

CAS No.: 638134-42-6

Cat. No.: VC21372990

Molecular Formula: C26H28N2O5

Molecular Weight: 448.5g/mol

* For research use only. Not for human or veterinary use.

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one - 638134-42-6

Specification

CAS No. 638134-42-6
Molecular Formula C26H28N2O5
Molecular Weight 448.5g/mol
IUPAC Name 3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(18-11-7-9-13-20(18)32-3)22(25(30)26(28)31)24(29)21-16-17-10-6-8-12-19(17)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3
Standard InChI Key QADUBNRGOUJFOO-UHFFFAOYSA-N
SMILES CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC
Canonical SMILES CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC

Introduction

Chemical Identity and Basic Properties

Chemical Identification

4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with several functional groups that contribute to its complex structure and potential biological activities. The compound is formally identified by its CAS number 638134-42-6, which provides a unique identifier within chemical databases and literature. This compound belongs to the class of pyrrole derivatives, specifically substituted pyrrolones, which have garnered significant interest in medicinal chemistry research due to their diverse biological properties.

Physicochemical Properties

The compound possesses several important physicochemical properties that define its behavior in various environments and potential applications. The molecular formula is C26H28N2O5, indicating its composition of 26 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. With a calculated molecular weight of 448.5 g/mol, it falls into the mid-range molecular weight category for drug-like compounds, a characteristic often considered in drug development contexts. The complex structure contains multiple functional groups including a benzofuran moiety, a diethylamino group, a hydroxyl group, and a methoxyphenyl substituent, all connected through a central pyrrolone scaffold.

Structural Data and Identification

Table 1: Key Identifiers and Structural Data

ParameterValue
CAS Number638134-42-6
IUPAC Name3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one
Molecular FormulaC26H28N2O5
Molecular Weight448.5 g/mol
Standard InChIInChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(18-11-7-9-13-20(18)32-3)22(25(30)26(28)31)24(29)21-16-17-10-6-8-12-19(17)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3
Standard InChIKeyQADUBNRGOUJFOO-UHFFFAOYSA-N
SMILESCCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC

The compound is characterized by several identification parameters that enable precise recognition within chemical databases and literature. The standard InChI (International Chemical Identifier) and InChIKey provide unique string representations that can be used for digital searching and identification in chemical databases. The SMILES notation offers a linear text representation of the molecular structure that can be interpreted by various chemical software applications for visualization and analysis.

Structural Characteristics and Features

Core Structure Analysis

The core structure of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is built around a central pyrrolone scaffold. This 5-membered heterocyclic ring contains a nitrogen atom and forms the basis for the various functional group attachments that define the compound's unique properties. The pyrrolone ring is characterized by its 2,5-dihydro-1H-pyrrol-2-one structure, which contains a carbonyl group at position 2 and creates a partially unsaturated system with specific electronic properties that influence its reactivity and potential biological interactions.

Functional Group Analysis

  • Benzofuran moiety: Attached at position 4 of the pyrrolone ring through a carbonyl linkage, the benzofuran group consists of a fused benzene and furan ring system that contributes aromatic character and potential π-stacking interactions.

  • Diethylamino group: Connected to the pyrrolone nitrogen via an ethyl linker, this tertiary amine group can participate in hydrogen bonding as an acceptor and may influence the compound's solubility and acid-base properties.

  • Hydroxyl group: Present at position 3 of the pyrrolone ring, this group can participate in hydrogen bonding as both donor and acceptor, potentially playing a crucial role in biological interactions.

  • Methoxyphenyl group: Attached at position 5 of the pyrrolone ring, this substituent combines an aromatic phenyl ring with a methoxy group, adding another dimension to the compound's electronic properties and potential interaction capabilities.

Stereochemical Considerations

Synthesis Methods and Approaches

General Synthetic Pathways

Structural FeaturePotential Biological Relevance
Benzofuran moietyAntimicrobial, anticancer, anti-inflammatory properties
Pyrrolone coreEnzyme inhibition, receptor modulation
Diethylamino groupImproved cellular penetration, altered pharmacokinetics
Hydroxyl groupKey hydrogen bonding for target recognition
Methoxyphenyl groupEnhanced binding affinity, altered electronic properties

Chemical Reactivity Profile

Stability Considerations

The stability of the compound under various conditions would be influenced by several factors:

  • Oxidative stability: The presence of multiple aromatic rings and a hydroxyl group suggests potential sensitivity to oxidizing agents.

  • pH sensitivity: The compound contains both basic (amine) and acidic (hydroxyl) functional groups, indicating potential pH-dependent stability profiles and protonation states.

  • Thermal stability: The complex structure with multiple functional groups might lead to degradation under elevated temperatures, particularly through reactions involving the more reactive functional groups.

  • Photostability: The extended conjugated systems within the molecule suggest potential sensitivity to light, particularly UV radiation, which could induce photochemical reactions.

Comparative Analysis with Related Compounds

Structural Analogues

A comparative analysis with structurally related compounds can provide insights into potential structure-activity relationships and property trends:

  • 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one (CID: 3518230): This analogue differs in having a 4-chlorophenyl group instead of 2-methoxyphenyl, and a morpholinoethyl group instead of diethylaminoethyl . These differences would likely affect its solubility, electronic distribution, and potentially its biological activity profile.

  • Other pyrrolone derivatives with varying substituents at positions 1, 3, 4, and 5 would form a family of compounds with potentially different physicochemical and biological properties, allowing for the establishment of structure-activity relationships.

Comparative Properties

Table 3: Comparison with a Structurally Related Compound

Property4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
CAS Number638134-42-6618365-82-5
Molecular FormulaC26H28N2O5C25H23ClN2O5
Molecular Weight448.5 g/mol466.9 g/mol
Position 5 substituent2-methoxyphenyl4-chlorophenyl
Position 1 substituent2-(diethylamino)ethyl2-morpholinoethyl
Expected solubilityHigher in organic solvents due to diethylamino groupPotentially more water-soluble due to morpholino group
Potential H-bondingDonor and acceptor capabilitiesSimilar donor and acceptor capabilities with different spatial arrangement

The comparison between these two analogues highlights how subtle structural changes can potentially impact various properties . The replacement of a 2-methoxyphenyl group with a 4-chlorophenyl group changes the electronic distribution and lipophilicity of that portion of the molecule. Similarly, the substitution of a diethylamino group with a morpholino group alters the basic character and hydrogen bonding potential of the compound.

Research Applications and Future Directions

Synthetic Challenges and Opportunities

The complex structure of the compound presents both challenges and opportunities for synthetic chemists:

  • Development of more efficient synthetic routes with improved yields and fewer steps would enhance accessibility for research purposes.

  • Stereoselective synthesis methods could enable the preparation and evaluation of specific stereoisomers, potentially leading to improved biological activity.

  • Green chemistry approaches that reduce solvent use and minimize hazardous reagents would align with current trends in sustainable chemistry research.

Future Research Directions

Several promising research directions could be pursued for this compound:

  • Comprehensive structure-activity relationship studies by synthesizing and evaluating a series of analogues with systematic variations at key positions.

  • Detailed investigation of binding modes with potential biological targets using computational modeling and experimental binding studies.

  • Exploration of potential applications beyond traditional medicinal chemistry, such as in materials science or as specialized reagents for chemical synthesis.

  • Investigation of the compound's metabolic fate to understand potential in vivo transformations and identify active metabolites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator